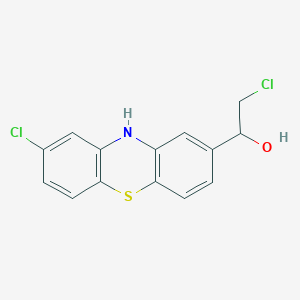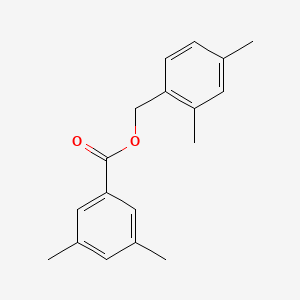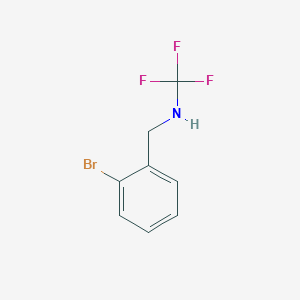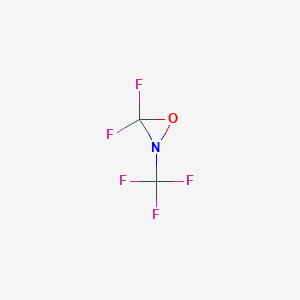
2-(Trifluoromethyl)-3,3-difluorooxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-(trifluoromethyl)oxaziridine is a chemical compound with the molecular formula C2F5NO. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is notable for its high reactivity and unique structural features, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-(trifluoromethyl)oxaziridine typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of a trifluoromethyl-substituted imine with a difluorocarbene source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3,3-difluoro-2-(trifluoromethyl)oxaziridine may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-(trifluoromethyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: It can participate in nucleophilic substitution reactions, where the oxaziridine ring is opened.
Common Reagents and Conditions
Common reagents used in reactions with 3,3-difluoro-2-(trifluoromethyl)oxaziridine include:
Oxidizing agents: Such as peroxides and oxygen.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxaziridine derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
3,3-Difluoro-2-(trifluoromethyl)oxaziridine has several scientific research applications, including:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)oxaziridine involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in its reactions are influenced by the electronic and steric effects of the fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-(trifluoromethyl)diaziridine: Another fluorinated heterocycle with similar reactivity.
3,3-Difluoro-2-(trifluoromethyl)aziridine: A related compound with a nitrogen atom in the ring.
Uniqueness
3,3-Difluoro-2-(trifluoromethyl)oxaziridine is unique due to its oxaziridine ring structure, which imparts distinct reactivity compared to other fluorinated heterocycles. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C2F5NO |
|---|---|
Molecular Weight |
149.02 g/mol |
IUPAC Name |
3,3-difluoro-2-(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C2F5NO/c3-1(4,5)8-2(6,7)9-8 |
InChI Key |
IAFNNDCQTMNQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1(N(O1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



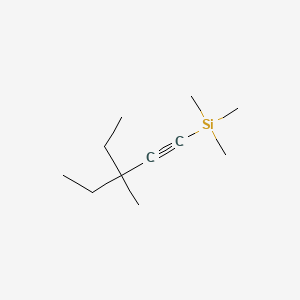

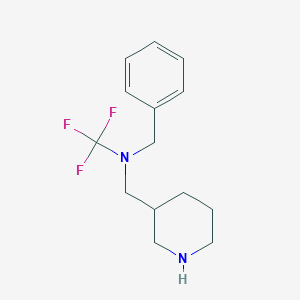

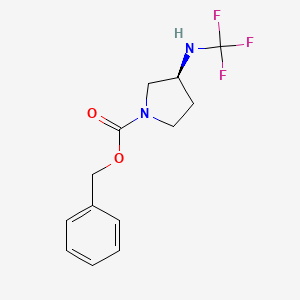
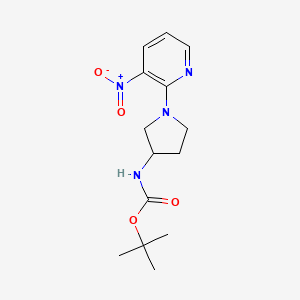

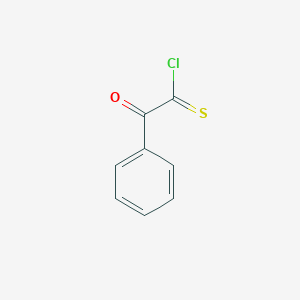
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
